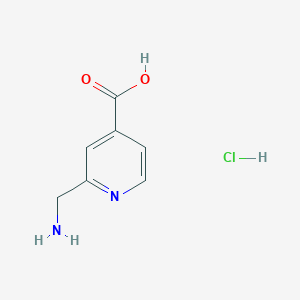
2-(Aminomethyl)pyridine-4-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(Aminomethyl)pyridine-4-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C7H9ClN2O2 and a molecular weight of 188.61 . It is also known as “5-(aminomethyl)pyridine-2-carboxylic acid hydrochloride” and is often used in laboratory settings .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8N2O2.ClH/c8-3-5-1-2-6(7(10)11)9-4-5;/h1-2,4H,3,8H2,(H,10,11);1H . This indicates the presence of a chlorine atom (Cl), a pyridine ring (C5H5N), and an aminomethyl group (NH2CH2) attached to the pyridine ring.
Scientific Research Applications
Electroreduction of Substituents
The electroreduction of substituents on a pyridine ring, including aminomethyl, has been explored in aqueous sulfuric acid. This process is significant in understanding the reduction mechanism and synthetic scope of such compounds (Nonaka, Kato, Fuchigami, & Sekine, 1981).
Antimicrobial Activities and DNA Interactions
Pyridine-2-carboxylic acid and its derivatives have shown notable antibacterial and antifungal activities. Their interactions with DNA have been analyzed, offering insights into their potential applications in antimicrobial research (Tamer, Tamer, İdil, Avcı, Vural, & Atalay, 2018).
Inhibitory Activity in Medicinal Chemistry
Aminomethyl-pyridines have been investigated as potential inhibitors in medicinal chemistry, highlighting their role in enzyme inhibition and potential therapeutic applications (Kaczanowska, Wiesmüller, & Schaffner, 2010).
Reactive Extraction in Pharmaceutical Production
Pyridine-2-carboxylic acid is used in producing pharmaceuticals and nutritional supplements. Research on its reactive extraction from aqueous solutions is crucial for enhancing production efficiency and reducing toxicity (Datta & Kumar, 2014).
Antiinflammatory Activity
The synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, structurally related to aminomethyl pyridine carboxylic acid, has shown antiinflammatory, analgesic, antipyretic, and ulcerogenic activities, demonstrating the compound's relevance in anti-inflammatory research (Abignente, Arena, de Caprariis, Luraschi, Marmo, Lampa, Vairo, & Somma, 1982).
Reactivity and Coordination Chemistry
Studies on the reactivity of pyridine carboxylic acids with metal salts under different conditions provide insights into coordination chemistry and potential applications in material science and catalysis (Ghosh, Savitha, & Bharadwaj, 2004).
Safety And Hazards
properties
IUPAC Name |
2-(aminomethyl)pyridine-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.ClH/c8-4-6-3-5(7(10)11)1-2-9-6;/h1-3H,4,8H2,(H,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJPHGGYACMGHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)pyridine-4-carboxylic acid hydrochloride | |
CAS RN |
1803595-49-4 |
Source


|
| Record name | 2-(aminomethyl)pyridine-4-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


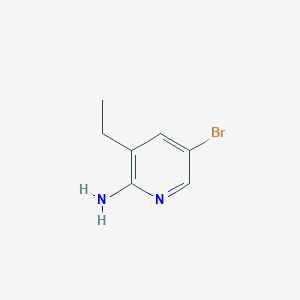

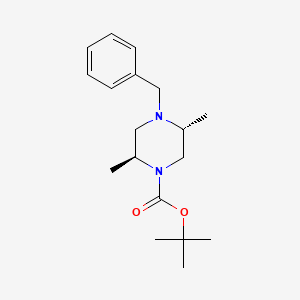
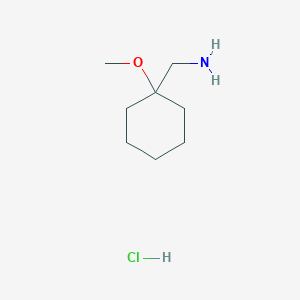
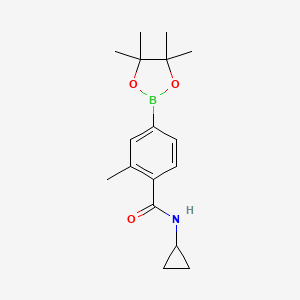

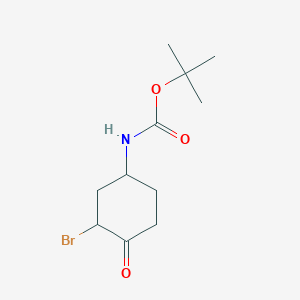
![3-Benzyl-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B1376230.png)

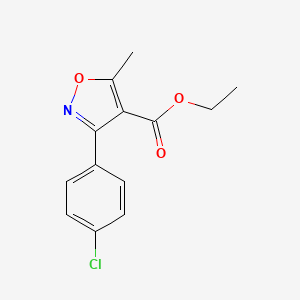
![6-Chloro-1H-benzo[d]imidazol-2-amine hydrobromide](/img/structure/B1376236.png)
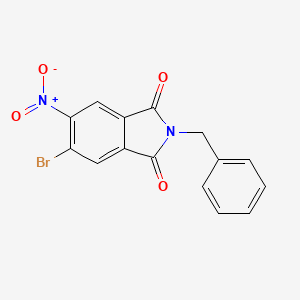
![6-Amino-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-7,9-dihydro-8H-purin-8-one](/img/structure/B1376238.png)